JTH-601 free base

Description

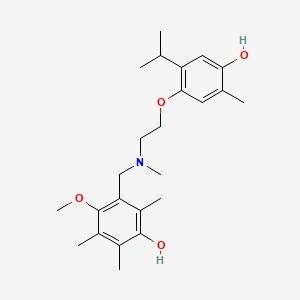

Structure

2D Structure

3D Structure

Properties

CAS No. |

171277-06-8 |

|---|---|

Molecular Formula |

C24H35NO4 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol |

InChI |

InChI=1S/C24H35NO4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8/h11-12,14,26-27H,9-10,13H2,1-8H3 |

InChI Key |

VXLRYJNESHCVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTH-601; JTH-601 free base; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JTH-601 Free Base

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Alpha-1A Adrenergic Receptor Antagonism

JTH-601 is a potent and selective antagonist of the alpha-1 adrenergic receptors (α1-ARs), with a particular preference for the α1A subtype. This selectivity is crucial to its therapeutic action, primarily in the relaxation of smooth muscle tissue in the prostate and lower urinary tract. By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, JTH-601 inhibits the downstream signaling cascade that leads to smooth muscle contraction.

The uroselectivity of JTH-601 is a key characteristic, demonstrating a significantly higher affinity for α1-ARs in the human prostate compared to those in vascular tissues such as arteries.[1] This preferential binding minimizes the risk of cardiovascular side effects, such as orthostatic hypotension, which can be associated with less selective α1-AR antagonists.

Quantitative Pharmacological Profile

The pharmacological activity of JTH-601 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at different α1-AR subtypes and in various tissues.

Table 1: Binding Affinity of JTH-601 for Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | pKd |

| α1A | 9.88 ± 0.09 |

| α1B | 8.96 ± 0.17 |

| α1D | No specific binding up to 3000 pM |

Data from radioligand binding studies with [3H]-JTH-601 on recombinant human α1-AR subtypes.[2]

Table 2: Functional Antagonist Activity of JTH-601

| Tissue | Species | Agonist | pA2 / pKB |

| Prostate | Human | Noradrenaline | 8.84 |

| Mesenteric Artery | Human | Noradrenaline | Lower than in prostate |

| Prostate | Rabbit | Phenylephrine | 8.59 ± 0.14 |

| Urethra | Rabbit | Phenylephrine | 8.74 ± 0.09 |

| Bladder Trigon | Rabbit | Phenylephrine | 8.77 ± 0.11 |

| Papillary Muscle | Rabbit | Phenylephrine | - |

| Prostate | Canine | Phenylephrine | 8.49 ± 0.07 |

pA2 and pKB values represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathway of JTH-601 Action

JTH-601 exerts its effect by interrupting the canonical Gq-protein coupled signaling pathway of α1-adrenergic receptors. The binding of an agonist to the α1-AR typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. JTH-601, as an antagonist, prevents this entire cascade from being initiated.

Caption: Mechanism of action of JTH-601 as an α1A-adrenoceptor antagonist.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of JTH-601.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of JTH-601 for different α1-AR subtypes.

-

Protocol Summary:

-

Membrane Preparation: Membranes from cells stably expressing recombinant human α1A, α1B, or α1D-adrenergic receptors are prepared by homogenization and centrifugation.

-

Saturation Binding: A fixed amount of membrane protein is incubated with increasing concentrations of [3H]-JTH-601 in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific Binding Determination: Parallel incubations are performed in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine) to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

-

Functional Assays in Isolated Tissues

-

Objective: To determine the functional antagonist activity (pA2 or pKB) of JTH-601 in various smooth muscle tissues.

-

Protocol Summary:

-

Tissue Preparation: Tissues such as human prostate, rabbit prostate, urethra, bladder trigone, or mesenteric artery are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to an α1-AR agonist (e.g., phenylephrine or noradrenaline) are generated to establish a baseline contractile response.

-

Antagonist Incubation: Tissues are then incubated with various concentrations of JTH-601 for a defined period before generating a second cumulative concentration-response curve to the agonist.

-

Data Analysis: The Schild plot analysis is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

Caption: Workflow for key in vitro experiments to characterize JTH-601.

In Vivo Studies in Animal Models

-

Objective: To assess the in vivo efficacy and selectivity of JTH-601 on lower urinary tract function and blood pressure.

-

Protocol Summary (Rabbit Model):

-

Animal Preparation: Male rabbits are anesthetized, and catheters are placed in the carotid artery for blood pressure measurement and in the bladder for intravesical pressure recording. A pressure transducer is also placed in the prostatic urethra to measure urethral pressure.

-

Drug Administration: JTH-601 is administered intravenously or intraduodenally at various doses.

-

Phenylephrine Challenge: The α1-AR agonist phenylephrine is administered intravenously to induce an increase in urethral pressure and blood pressure.

-

Data Acquisition: Changes in mean arterial pressure, heart rate, and intraurethral pressure are continuously recorded before and after JTH-601 and phenylephrine administration.

-

Data Analysis: The inhibitory effect of JTH-601 on the phenylephrine-induced pressor responses in the urethra and vasculature is quantified to determine its in vivo potency and selectivity.

-

Conclusion

JTH-601 is a highly selective α1A-adrenergic receptor antagonist with demonstrated uroselectivity. Its mechanism of action involves the competitive blockade of α1A-adrenoceptors, primarily in the smooth muscle of the prostate and lower urinary tract, thereby inhibiting the Gq-protein mediated signaling cascade that leads to muscle contraction. This targeted action, supported by a strong quantitative pharmacological profile, makes JTH-601 a promising therapeutic agent for conditions characterized by increased smooth muscle tone in the lower urinary tract, such as benign prostatic hyperplasia, with a potentially favorable cardiovascular safety profile. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar compounds.

References

JTH-601 Free Base: An In-depth Analysis of its Alpha1-Adrenoceptor Selectivity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha1-adrenoceptor selectivity profile of JTH-601, a novel antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

JTH-601 has been identified as a unique uroselective alpha1-adrenoceptor antagonist, demonstrating a higher affinity for the human prostate than for arteries.[1] This characteristic suggests its potential therapeutic value in treating conditions such as benign prostatic hyperplasia with a reduced risk of cardiovascular side effects like orthostatic hypotension, which can be a limitation of less selective antagonists.[2][3]

Quantitative Data Summary

The selectivity of JTH-601 and its primary metabolite, JTH-601-G1, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from radioligand binding assays and functional studies.

Table 1: Binding Affinity of JTH-601 and its Metabolite for Human Alpha1-Adrenoceptor Subtypes

| Compound | Receptor Subtype | pKd (Saturation) | pKi (Competition) | Selectivity Ratio (α1a vs. α1b) | Selectivity Ratio (α1a vs. α1d) |

| [3H]-JTH-601 | α1a-AR | 9.88 ± 0.09[2] | - | - | - |

| α1b-AR | 8.96 ± 0.17[2] | - | - | - | |

| α1d-AR | No specific binding | - | - | - | |

| JTH-601 | α1a-AR | - | ~5 times higher than α1b-AR | ~5x | ~10-20x |

| α1b-AR | - | - | |||

| α1d-AR | - | ~10-20 times lower than α1a-AR | |||

| JTH-601-G1 | α1a-AR | - | ~5 times higher than α1b-AR | ~5x | ~10-20x |

| α1b-AR | - | - | |||

| α1d-AR | - | ~10-20 times lower than α1a-AR |

pKd is the negative logarithm of the dissociation constant, indicating the affinity of the radioligand for the receptor. A higher pKd value indicates higher affinity. pKi is the negative logarithm of the inhibition constant, representing the affinity of a competing non-radiolabeled ligand.

Table 2: Functional Antagonist Potency of JTH-601 and its Metabolite in Human Tissues

| Compound | Tissue | Receptor Target | pA2/pKB Value | Uroselectivity (Prostate vs. Mesenteric Artery) |

| JTH-601 | Human Prostate | α1L-AR | 8.84 | ~10-20 fold higher for prostate |

| Human Mesenteric Artery | α1B-AR | - | ||

| JTH-601-G1 | Human Prostate | α1L-AR | 8.12 | ~10-20 fold higher for prostate |

| Human Mesenteric Artery | α1B-AR | - |

pA2/pKB values are measures of antagonist potency. A higher value indicates greater potency.

Table 3: In Vitro and In Vivo Selectivity of JTH-601 in Canine Tissues

| Study Type | Tissue | Parameter | JTH-601 | Prazosin | Tamsulosin |

| In Vitro | Canine Prostate | pA2 (pKB) | 8.49 ± 0.07 | 7.94 ± 0.04 | 9.42 ± 0.22 |

| Canine Carotid Artery | pA2 (pKB) | - | - | - | |

| Prostatic Selectivity Ratio (Carotid Artery/Prostate) | 10.471 | 0.008 | 0.371 | ||

| In Vivo | Anesthetized Dogs | Decrease in Urethral Pressure (1 mg/kg, i.d.) | 15% (significant) | - | Decreased to a similar extent as JTH-601 |

| Effect on Blood Pressure | No effect | - | Significant effect | ||

| Effect on Heart Rate | No effect | - | Significant effect |

Experimental Protocols

The characterization of JTH-601's alpha1-adrenoceptor selectivity involved standard pharmacological assays, including radioligand binding studies and functional tissue contractility experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments typically involve incubating a radiolabeled ligand (e.g., [3H]-JTH-601 or [3H]-prazosin) with a source of the target receptor, such as recombinant human alpha1-adrenoceptor subtypes expressed in cell lines (e.g., CHO cells) or tissue homogenates (e.g., human prostate membranes).

General Methodology:

-

Receptor Preparation: Membranes from cells expressing a specific alpha1-adrenoceptor subtype or from tissues of interest are prepared through homogenization and centrifugation.

-

Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), increasing concentrations of the radioligand are incubated with the receptor preparation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Competition Binding: To determine the affinity (Ki) of a non-radiolabeled compound (e.g., JTH-601), a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the competing compound.

-

Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the receptors is quantified using a scintillation counter.

-

Data Analysis: The binding data is analyzed using non-linear regression to determine the pKd and pKi values.

Functional Assays (Tissue Contractility Studies)

Functional assays are employed to assess the effect of a compound on the physiological response mediated by a receptor. For alpha1-adrenoceptor antagonists, this often involves measuring their ability to inhibit agonist-induced smooth muscle contraction in isolated tissues.

General Methodology:

-

Tissue Preparation: Tissues such as human prostate, mesenteric artery, or canine prostate and carotid artery are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an alpha1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., JTH-601) for a defined period.

-

Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist. An effective antagonist will cause a rightward shift in the agonist's concentration-response curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKB value for the antagonist, which is a measure of its potency.

Signaling Pathways and Experimental Workflows

Alpha1-Adrenoceptor Signaling Pathway

Alpha1-adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by endogenous catecholamines like norepinephrine and epinephrine initiates a signaling cascade that leads to various physiological effects, most notably smooth muscle contraction. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Workflow for Determining Alpha1-Adrenoceptor Selectivity

The determination of a compound's alpha1-adrenoceptor selectivity is a multi-step process that begins with in vitro binding assays to establish affinity for receptor subtypes and progresses to functional assays to confirm its activity and selectivity in a more physiological context.

References

- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

JTH-601 Free Base: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental characterization of JTH-601 free base, a potent and selective antagonist of the alpha-1a adrenergic receptor. The information is intended to support research and development efforts in pharmacology and drug discovery.

Chemical Properties and Identification

This compound is a small molecule antagonist targeting the alpha-1a adrenergic receptor. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 171277-06-8 | [1][2] |

| Molecular Formula | C₂₄H₃₅NO₄ | [3] |

| Molecular Weight | 401.54 g/mol | [3] |

| Synonyms | JTH-601 | N/A |

| Mechanism of Action | Selective alpha-1a adrenergic receptor antagonist | [1] |

Signaling Pathway of Alpha-1a Adrenergic Receptor and Antagonism by JTH-601

JTH-601 exerts its pharmacological effects by competitively blocking the alpha-1a adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine. The alpha-1a adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and eliciting a cellular response. Furthermore, activation of the alpha-1a adrenergic receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like growth and proliferation.

JTH-601, by binding to the receptor, prevents this cascade from being initiated, thus blocking the physiological effects mediated by alpha-1a adrenoceptor activation.

Caption: Alpha-1a Adrenergic Receptor Signaling Pathway and Inhibition by JTH-601.

Experimental Protocols for Characterization

The pharmacological profile of JTH-601 is primarily determined through radioligand binding assays and in vitro functional assays using isolated tissues. These experiments are crucial for quantifying its affinity, selectivity, and potency as an alpha-1a adrenergic receptor antagonist.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd or Ki) of JTH-601 to the alpha-1a adrenergic receptor and its selectivity over other receptor subtypes.

Objective: To quantify the affinity and selectivity of JTH-601 for alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor (e.g., human prostate tissue or cell lines transfected with specific alpha-1 adrenoceptor subtypes) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Saturation Binding (to determine Kd of a radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [³H]-Prazosin).

-

For each concentration, run parallel incubations in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

-

Competition Binding (to determine Ki of JTH-601):

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand with increasing concentrations of unlabeled JTH-601.

-

Follow the incubation and filtration steps as described for saturation binding.

-

Plot the percentage of specific binding against the logarithm of the JTH-601 concentration.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of JTH-601 that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Isolated Tissue (Organ Bath) Functional Assay

This assay is used to determine the functional potency (pA₂) of JTH-601 as an antagonist. It measures the ability of JTH-601 to inhibit the contractile response of smooth muscle tissue to an alpha-1 adrenergic agonist.

Objective: To determine the functional potency (pA₂) of JTH-601 in a physiologically relevant system.

Methodology:

-

Tissue Preparation:

-

Dissect a smooth muscle tissue rich in alpha-1a adrenergic receptors (e.g., human or rabbit prostate).

-

Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue strips to isometric force transducers to record changes in muscle tension.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

-

Cumulative Concentration-Response Curve for Agonist:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) to the organ bath and recording the contractile response at each concentration until a maximal response is achieved.

-

-

Antagonist Incubation and Schild Analysis:

-

Wash the tissues to return to baseline tension.

-

Incubate the tissues with a specific concentration of JTH-601 for a predetermined time.

-

Generate a new cumulative concentration-response curve for the agonist in the presence of JTH-601.

-

Repeat this procedure with several different concentrations of JTH-601.

-

A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve without affecting the maximal response.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each concentration of JTH-601.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of JTH-601.

-

The x-intercept of the Schild regression line provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Experimental Workflows

The characterization of JTH-601 follows a logical progression from initial binding studies to functional assays.

Caption: General Experimental Workflow for Characterizing JTH-601.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of JTH-601 for various alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity of JTH-601 for Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | pKd / pKi | Source |

| α1a | 9.88 ± 0.09 (pKd) | |

| α1b | 8.96 ± 0.17 (pKd) | |

| α1d | No specific binding up to 3000 pM |

Table 2: Functional Potency of JTH-601 in Isolated Tissues

| Tissue | Agonist | pA₂ Value | Source |

| Human Prostate | Noradrenaline | 8.84 | |

| Canine Prostate | Phenylephrine | 8.49 ± 0.07 | |

| Guinea Pig Nasal Mucosa | Noradrenaline | 8.14 ± 0.04 |

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research objectives.

References

No Publicly Available Data on JTH-601 Free Base

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the discovery, development, or mechanism of action of a compound designated "JTH-601 free base."

Efforts to retrieve data on this specific molecule across various platforms yielded information on other therapeutic agents with similar numerical identifiers, such as JMT601, EMA601, TERN-601, GBT601, CRB-601, and ENTR-601-44. However, none of these are synonymous with or appear to be related to a "this compound."

This lack of public information suggests several possibilities:

-

Early-Stage Development: JTH-601 may be a very early-stage compound that has not yet been disclosed in publications or at scientific conferences.

-

Internal Designation: The name "JTH-601" could be an internal codename used by a pharmaceutical or research organization that has not been made public.

-

Proprietary Research: All data related to JTH-601 may be confidential and part of a proprietary research and development program.

-

Incorrect Identifier: It is possible that "JTH-601" is an incorrect or outdated designation for the compound of interest.

Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of the molecule is required to proceed.

A Comparative Analysis of the Potency of JTH-601 Free Base and Tamsulosin at α1-Adrenoceptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the potency of two selective α1-adrenoceptor antagonists, JTH-601 free base and tamsulosin. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The static component of BPH is related to the increased size of the prostate gland, while the dynamic component is attributed to the contraction of prostatic smooth muscle, which is primarily mediated by α1-adrenoceptors. Consequently, α1-adrenoceptor antagonists are a cornerstone in the pharmacological management of BPH.

Tamsulosin is a well-established α1-adrenoceptor antagonist with selectivity for the α1A and α1D subtypes over the α1B subtype. This selectivity is thought to contribute to its clinical efficacy in relieving LUTS with a reduced incidence of cardiovascular side effects, such as orthostatic hypotension, which can be associated with the blockade of α1B-adrenoceptors in blood vessels.

JTH-601 is a newer α1-adrenoceptor antagonist that has demonstrated a unique "uroselectivity," exhibiting a significantly higher affinity for the human prostate than for arteries.[1] This guide aims to provide a detailed, data-driven comparison of the potency of this compound and tamsulosin, focusing on their interactions with α1-adrenoceptors, particularly in the context of prostatic tissue.

Quantitative Potency Data

The potency of this compound and tamsulosin has been evaluated in various in vitro studies, including radioligand binding assays and functional organ bath experiments. The following tables summarize the key quantitative data from these studies.

Functional Antagonist Potency (pA2/pKB values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. The pKB value is the negative logarithm of the dissociation constant of a competitive antagonist. In many functional assays, these values are considered equivalent.

| Compound | Tissue/Receptor | Agonist | pA2 / pKB Value | Reference |

| JTH-601 | Human Prostate | Noradrenaline | 8.84 | [1] |

| Tamsulosin | Human Prostate | Noradrenaline | 9.78 | [1] |

| JTH-601 | Canine Prostate | Phenylephrine | 8.49 ± 0.07 | |

| Tamsulosin | Canine Prostate | Phenylephrine | 9.42 ± 0.22 | |

| Tamsulosin | Human Prostate | - | 10.0 | [2] |

| Tamsulosin | Rat Aorta (α1D) | - | 10.1 | [2] |

| Tamsulosin | Rat Spleen (α1B) | - | 8.9 - 9.2 |

Higher pA2/pKB values indicate greater antagonist potency.

Radioligand Binding Affinity (pKi values)

The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor. It is determined in competition binding assays where the antagonist competes with a radiolabeled ligand for binding to the receptor.

| Compound | Receptor Subtype | Radioligand | pKi Value | Reference |

| JTH-601 | Human Prostate | [3H]-prazosin | ~10-20 fold higher affinity for prostate vs. aorta | |

| Tamsulosin | Human α1A-adrenoceptor | [3H]-prazosin | 10.38 | |

| Tamsulosin | Human α1B-adrenoceptor | [3H]-prazosin | 9.33 | |

| Tamsulosin | Human α1D-adrenoceptor | [3H]-prazosin | 9.85 |

Higher pKi values indicate greater binding affinity.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the potency data. This section provides a detailed overview of the key experimental protocols used to characterize JTH-601 and tamsulosin.

Functional Antagonism in Isolated Prostatic Tissue (Schild Analysis)

This protocol describes a typical experimental setup for determining the pA2 value of an antagonist in isolated prostate tissue.

3.1.1. Tissue Preparation:

-

Human prostatic tissue is obtained from patients undergoing open prostatectomy for BPH, with appropriate ethical approval and patient consent.

-

The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.

-

Prostatic strips of approximately 3x3x10 mm are prepared from the periurethral region.

-

The strips are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2.

-

The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the bathing solution being changed every 15-20 minutes.

3.1.2. Experimental Procedure:

-

After the equilibration period, cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are generated.

-

The tissue is then washed repeatedly to allow for the return to baseline tension.

-

A specific concentration of the antagonist (e.g., JTH-601 or tamsulosin) is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

3.1.3. Data Analysis:

-

The dose-ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, the data should yield a linear regression with a slope that is not significantly different from unity.

-

The pA2 value is determined as the x-intercept of the Schild plot regression line.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of an antagonist using a competition binding assay.

3.2.1. Membrane Preparation:

-

Human prostate tissue or cells expressing the desired α1-adrenoceptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

3.2.2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radiolabeled ligand with high affinity for the α1-adrenoceptor (e.g., [3H]-prazosin or [3H]-tamsulosin) is added to each well.

-

Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., JTH-601 or tamsulosin) are added to the wells.

-

A set of wells containing only the radioligand and membranes is used to determine total binding.

-

Another set of wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used to determine non-specific binding.

-

The membrane preparation is then added to all wells to initiate the binding reaction.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

3.2.3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflows

α1A-Adrenoceptor Signaling Pathway

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The activation of this pathway leads to the contraction of smooth muscle, a key process in the pathophysiology of BPH.

Caption: α1A-Adrenoceptor Gq Signaling Pathway.

Experimental Workflow for pA2 Determination

The following diagram illustrates the logical flow of a typical experiment to determine the pA2 value of an α1-adrenoceptor antagonist.

Caption: Workflow for pA2 Determination.

Discussion and Conclusion

The compiled data indicate that both JTH-601 and tamsulosin are potent antagonists at α1-adrenoceptors, particularly those found in the prostate. In a direct comparison in human prostate tissue, tamsulosin exhibited a higher pA2 value than JTH-601, suggesting greater potency in this functional assay. However, JTH-601 demonstrates a notable characteristic of "uroselectivity," with a significantly higher affinity for prostatic tissue compared to vascular tissue. This property may translate to a favorable clinical profile with a reduced risk of cardiovascular side effects.

Tamsulosin's selectivity for α1A and α1D subtypes over the α1B subtype is well-documented and is a key factor in its widespread clinical use. The slightly lower potency of JTH-601 in functional assays in the prostate compared to tamsulosin may be offset by its enhanced tissue selectivity.

The choice between these two antagonists in a research or clinical setting will depend on the specific objectives. For studies requiring a highly potent α1A/α1D antagonist, tamsulosin remains a benchmark compound. For investigations where tissue selectivity and a potentially improved cardiovascular safety profile are paramount, JTH-601 presents a compelling alternative.

This technical guide has provided a detailed comparison of the potency of this compound and tamsulosin, supported by quantitative data and comprehensive experimental protocols. The inclusion of signaling pathway and experimental workflow diagrams offers a clear visual representation of the underlying pharmacology and methodologies. This information should serve as a valuable resource for researchers and drug development professionals working in the field of urology and adrenoceptor pharmacology.

References

- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

JTH-601 Free Base: A Technical Review of its Preclinical Profile in Lower Urinary Tract Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTH-601 is a novel and potent alpha-1-adrenoceptor antagonist that demonstrated significant preclinical promise for the treatment of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH).[1] Developed in the late 1990s, JTH-601 showed a unique pharmacological profile with high affinity and selectivity for the alpha-1a-adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, urethra, and bladder neck.[2][3][4] This technical guide provides an in-depth analysis of the available preclinical data on JTH-601, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation. While early research was promising, it is important to note the absence of publicly available data on the clinical development of JTH-601 in the last two decades, suggesting a potential discontinuation of its development.

Core Mechanism of Action: Selective Alpha-1a-Adrenoceptor Antagonism

JTH-601 acts as a competitive antagonist at alpha-1-adrenoceptors.[1] Its therapeutic potential in LUTS stems from its ability to block the effects of norepinephrine on the smooth muscle of the lower urinary tract. The alpha-1a-adrenoceptor subtype is the primary mediator of smooth muscle contraction in the prostate and urethra. By antagonizing this receptor, JTH-601 induces smooth muscle relaxation, thereby reducing urethral resistance and improving urinary flow.

A key characteristic of JTH-601 is its selectivity for the alpha-1a-adrenoceptor over the alpha-1b and alpha-1d subtypes. The alpha-1b subtype is primarily located in vascular smooth muscle, and its blockade is associated with cardiovascular side effects such as orthostatic hypotension. JTH-601's higher affinity for the alpha-1a subtype suggested a favorable side-effect profile with potentially less impact on blood pressure compared to non-selective alpha-1 blockers.

Quantitative Pharmacological Data

The preclinical evaluation of JTH-601 yielded significant quantitative data on its binding affinity, antagonist potency, and in vivo efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of JTH-601

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKd (mean ± SEM) | Reference |

| Alpha-1a-AR | Recombinant human | [3H]-JTH-601 | 9.88 ± 0.09 | |

| Alpha-1b-AR | Recombinant human | [3H]-JTH-601 | 8.96 ± 0.17 | |

| Alpha-1d-AR | Recombinant human | [3H]-JTH-601 | No specific binding | |

| Human Prostate | Human prostate membranes | [3H]-JTH-601 | 9.89 ± 0.12 |

pKd is the negative logarithm of the dissociation constant (Kd), with a higher value indicating greater binding affinity.

Table 2: In Vitro Antagonist Potency of JTH-601 in Rabbit Lower Urinary Tract Tissues

| Tissue | Agonist | pA2 (mean ± SEM) | Reference |

| Prostate | Phenylephrine | 8.59 ± 0.14 | |

| Urethra | Phenylephrine | 8.74 ± 0.09 | |

| Bladder Trigon | Phenylephrine | 8.77 ± 0.11 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Table 3: In Vivo Effects of JTH-601 in Anesthetized Rabbits

| Drug | Dose (mg/kg, i.d.) | Inhibition of Phenylephrine-Induced Increase in Urethral Pressure | Effect on Mean Blood Pressure | Reference |

| JTH-601 | 0.3 - 3 | Dose-dependent inhibition | Less potent decrease | |

| Prazosin | 0.03 - 0.3 | Dose-dependent inhibition | Potent decrease | |

| Tamsulosin | 0.03 - 0.3 | Dose-dependent inhibition | Potent decrease |

i.d. - intraduodenal administration

Signaling Pathways

The mechanism of action of JTH-601 is centered on the blockade of the alpha-1a-adrenoceptor signaling cascade. The following diagrams illustrate the key pathways involved.

Caption: Alpha-1a adrenoceptor signaling cascade leading to smooth muscle contraction.

Caption: JTH-601 competitively antagonizes the alpha-1a adrenoceptor, inhibiting contraction.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of JTH-601.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of JTH-601 for different alpha-1-adrenoceptor subtypes.

Protocol:

-

Membrane Preparation:

-

Human prostate tissue or cells expressing recombinant human alpha-1-adrenoceptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Saturation Binding Assay:

-

A fixed amount of membrane preparation is incubated with increasing concentrations of [3H]-JTH-601.

-

Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., prazosin).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.

-

-

Competition Binding Assay:

-

A fixed amount of membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]-prazosin) and increasing concentrations of unlabeled JTH-601.

-

The incubation and filtration steps are the same as in the saturation assay.

-

The concentration of JTH-601 that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Smooth Muscle Contraction Assays

Objective: To assess the functional antagonist activity of JTH-601 on smooth muscle from the lower urinary tract.

Protocol:

-

Tissue Preparation:

-

Tissues (prostate, urethra, bladder trigone) are obtained from male rabbits and dissected into strips.

-

The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Isometric Tension Recording:

-

The tissue strips are connected to isometric force transducers to record changes in muscle tension.

-

An optimal resting tension is applied to the tissues.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves to an alpha-1-adrenoceptor agonist (e.g., phenylephrine) are generated.

-

The tissues are then incubated with various concentrations of JTH-601 for a specific period.

-

The agonist concentration-response curves are repeated in the presence of JTH-601.

-

The antagonist potency (pA2 value) is calculated using a Schild plot analysis.

-

In Vivo Urodynamic Studies in Anesthetized Rabbits

Objective: To evaluate the in vivo efficacy of JTH-601 in reducing urethral pressure.

Protocol:

-

Animal Preparation:

-

Male rabbits are anesthetized (e.g., with pentobarbital).

-

A catheter is inserted into the bladder for saline infusion and pressure measurement.

-

A pressure transducer-tipped catheter is inserted into the prostatic urethra to measure urethral pressure.

-

The drug is administered intraduodenally.

-

-

Experimental Measurement:

-

A baseline urethral pressure is established.

-

An alpha-1-adrenoceptor agonist (phenylephrine) is administered intravenously to induce an increase in urethral pressure.

-

JTH-601 or a comparator drug is administered, and the phenylephrine challenge is repeated at various time points.

-

The inhibitory effect of the antagonist on the phenylephrine-induced increase in urethral pressure is quantified.

-

Mean arterial blood pressure is also monitored throughout the experiment.

-

Caption: Workflow for assessing the in vivo efficacy of JTH-601 in an animal model.

Conclusion

The preclinical data for JTH-601 free base strongly supported its potential as a highly selective and potent alpha-1a-adrenoceptor antagonist for the treatment of lower urinary tract symptoms. Its high affinity for the alpha-1a subtype, coupled with its functional antagonism in lower urinary tract tissues and in vivo efficacy with a potentially favorable cardiovascular safety profile, made it a promising drug candidate. However, the lack of published research or clinical trial data in the last two decades suggests that its development was likely halted. This technical guide serves as a comprehensive summary of the foundational preclinical research on JTH-601, providing valuable insights for researchers in the field of urology and drug development.

References

- 1. Effect of JTH-601, a novel alpha1-adrenoceptor antagonist, on the function of lower urinary tract and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotype pharmacology of lower urinary tract α1-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. auajournals.org [auajournals.org]

- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of JTH-601: A Technical Guide

Disclaimer: Initial searches for "JTH-601" did not yield a specific therapeutic agent. However, several similarly named compounds in active clinical development were identified. This guide focuses on two of the most prominent and data-rich of these, TERN-601 and GBT601 , which are likely the subject of interest.

Part 1: TERN-601 - An Oral GLP-1 Receptor Agonist for Obesity

1.1. Core Concept

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist being developed by Terns Pharmaceuticals for the treatment of obesity.[1] Its mechanism of action is designed to stimulate insulin release, inhibit glucagon secretion, and act as a satiety signal, ultimately leading to reduced food intake and weight loss.[2]

1.2. Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of TERN-601 in healthy adults with obesity or who are overweight.[3][4]

Table 1: Efficacy of TERN-601 in a 28-Day Phase 1 MAD Trial

| Metric | Result | Citation |

| Maximum Placebo-Adjusted Mean Weight Loss | 4.9% (p<0.0001) at 740 mg once-daily dose | |

| Maximum Absolute Mean Weight Loss | 5.5% over 28 days | |

| Responder Rate (≥5% Body Weight Loss) | 67% of participants at the highest dose |

Table 2: Safety and Tolerability of TERN-601 in a 28-Day Phase 1 MAD Trial

| Metric | Finding | Citation |

| Treatment-Emergent Adverse Events (AEs) | >95% were mild | |

| Gastrointestinal AEs | All were mild to moderate, consistent with the GLP-1R agonist class | |

| Treatment Interruptions/Discontinuations | None related to the treatment at any dose | |

| Clinically Significant Changes | No meaningful changes in liver enzymes, vital signs, or ECGs |

Table 3: Pharmacokinetics of TERN-601

| Parameter | Value | Citation |

| Effective Half-life | 9-10 hours | |

| Target Coverage | Sustained 24-hour coverage with once-daily dosing |

1.3. Experimental Protocols

1.3.1. Phase 1 Single and Multiple-Ascending Dose (SAD/MAD) Trial

-

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TERN-601.

-

Design: A randomized, double-blind, placebo-controlled trial consisting of two parts.

-

Part 1 (SAD): This single ascending dose study evaluated five once-daily TERN-601 dose levels. The starting dose was 30 mg, with subsequent dose levels determined by emerging safety and PK data from previous cohorts.

-

Part 2 (MAD): Participants received titrated doses of TERN-601 for 28 days.

-

-

Participants:

-

SAD: Approximately 40 healthy participants with a Body Mass Index (BMI) of ≥25 kg/m ² and <40 kg/m ².

-

MAD: Approximately 72 healthy participants with a BMI of ≥27 kg/m ² to <40 kg/m ².

-

-

Primary Endpoint: Safety and tolerability of TERN-601 administered once-daily for 28 days.

-

Secondary Endpoints: Pharmacokinetics, and efficacy as measured by body weight loss after 28 days of treatment, and other exploratory markers.

1.4. Visualizations

Part 2: GBT601 (Osivelotor) - A Sickle Hemoglobin Polymerization Inhibitor for Sickle Cell Disease

2.1. Core Concept

GBT601 (also known as GBT021601 and osivelotor) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed by Global Blood Therapeutics (a subsidiary of Pfizer). It has the same mechanism of action as the approved drug Oxbryta (voxelotor) but is designed to have greater efficacy at lower doses. GBT601 works by increasing hemoglobin's affinity for oxygen, which stabilizes the oxygenated state of HbS and prevents the polymerization that leads to red blood cell sickling.

2.2. Quantitative Data Summary

The following tables summarize key quantitative findings from the clinical trials of GBT601.

Table 4: Efficacy of GBT601 in a Phase 2/3 Trial (Part A, 12 Weeks)

| Metric (Mean Change from Baseline) | 100 mg Dose (n=13) | 150 mg Dose (n=12) | Citation |

| Hemoglobin (g/dL) | +2.63 (SD 1.42) | +3.27 (SD 1.70) | |

| Hematocrit (%) | +7.83 (SD 4.06) | +9.73 (SD 4.26) | |

| Erythropoietin (IU/L) | -121.7 (SD 346.3) | -89.9 (SD 243.4) |

Table 5: Pharmacodynamics of GBT601 from a Phase 1 MAD Trial in SCD Patients

| Metric | Result | Citation |

| Average Hemoglobin Occupancy | >30% with 100 mg daily doses | |

| Change in Hemoglobin (>1.0 g/dL) | Achieved by all patients | |

| Change in Hemoglobin (≥2.7 g/dL) | Achieved by 4 out of 6 patients |

2.3. Experimental Protocols

2.3.1. Phase 1 Trial in SCD Patients

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GBT601.

-

Design: A single-arm, intra-patient, single and multiple ascending dose trial.

-

SAD Portion: Patients received a single 100 mg dose.

-

Washout Period: 8 weeks.

-

MAD Portion: Patients received a 300 mg loading dose on day one, a 200 mg loading dose on day two, followed by a 50 mg daily maintenance dose for five weeks.

-

-

Participants: Six adult patients with SCD (HbSS genotype) and hemoglobin levels between 5.5 g/dL and 10.5 g/dL.

-

Primary Outcome: Safety and tolerability assessed at 14 weeks.

2.3.2. Phase 2/3 Trial (NCT05431088)

-

Objective: To evaluate the safety, tolerability, and efficacy of GBT601.

-

Design: A randomized, multicenter, three-part study.

-

Part A (Phase 2): A 12-week, randomized (1:1), open-label, dose-finding study. Patients were randomized to a daily maintenance dose of 100 mg or 150 mg. A 200 mg dose was also planned.

-

-

Participants: Up to 60 adults (18-65 years) with SCD, hemoglobin levels between 5.5 g/dL and 10.5 g/dL, and 10 or fewer vaso-occlusive crises in the prior year.

-

Primary Outcome (Phase 2): Change in hemoglobin levels after 12 weeks of treatment.

-

Secondary Outcomes (Phase 2): Assessments of PK and PD, and the relationship between GBT601 and measures of anemia and hemolysis.

2.4. Visualizations

References

- 1. bariatricnews.net [bariatricnews.net]

- 2. TERN-601 reduces food intake in preclinical obesity testing | BioWorld [bioworld.com]

- 3. Terns Pharmaceuticals Announces Positive Phase 1 Clinical Trial Results with TERN-601 Once-Daily Oral GLP-1R Agonist for the Treatment of Obesity - BioSpace [biospace.com]

- 4. Terns Pharmaceuticals Presents Positive Data from Phase 1 [globenewswire.com]

JTH-601 Free Base: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to JTH-601 free base, a potent and selective alpha-1 adrenergic receptor antagonist. This guide outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to JTH-601

JTH-601 is a novel and highly selective antagonist of the alpha-1 adrenergic receptor (α1-AR), with notable uroselectivity.[1] It exhibits a higher affinity for the α1-ARs located in the human prostate compared to those in arteries, suggesting its potential as a therapeutic agent with a reduced risk of cardiovascular side effects such as orthostatic hypotension.[1][2][3] The primary mechanism of action of JTH-601 is the competitive antagonism of noradrenaline-induced contractions, particularly at the α1L- and α1A-adrenoceptor subtypes.[1]

Chemical Information:

| Identifier | Value |

| IUPAC Name | 3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol |

| CAS Number | 171277-06-8 |

| Molecular Formula | C24H35NO4 |

| Molecular Weight | 401.54 g/mol |

Suppliers of this compound for Research

This compound is available from various chemical suppliers for research purposes. Researchers should always verify the purity and quality of the compound from the chosen supplier. Identified suppliers include:

-

Tebubio: Offers this compound for research applications.

-

TargetMol: Provides this compound with the explicit indication that it is for research use only.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional antagonist potencies of JTH-601 and its main metabolite, JTH-601-G1, at various alpha-1 adrenoceptor subtypes and in different tissues.

Table 1: Functional Antagonist Potency of JTH-601 and Other α1-AR Antagonists.

| Compound | Tissue | pA2/pKB Value |

| JTH-601 | Human Prostate | 8.84 |

| JTH-601-G1 | Human Prostate | 8.12 |

| Tamsulosin | Human Prostate | 9.78 |

| Prazosin | Human Prostate | 8.23 |

| WB4101 | Human Prostate | 8.39 |

| BMY7378 | Human Prostate | 6.57 |

| JTH-601 | Rabbit Prostate | 8.59 ± 0.14 |

| JTH-601 | Rabbit Urethra | 8.74 ± 0.09 |

| JTH-601 | Rabbit Bladder Trigon | 8.77 ± 0.11 |

| JTH-601 | Canine Prostate | 8.49 ± 0.07 |

| Prazosin | Canine Prostate | 7.94 ± 0.04 |

| Tamsulosin | Canine Prostate | 9.42 ± 0.22 |

Table 2: Binding Affinity of JTH-601 for Human α1-Adrenoceptor Subtypes.

| Compound | Receptor Subtype | pKi Value |

| JTH-601 | α1a-AR | ~9.88 (pKd) |

| JTH-601 | α1b-AR | ~8.96 (pKd) |

| JTH-601 | α1d-AR | No specific binding up to 3000 pM |

| JTH-601-G1 | α1a-AR | Higher affinity |

| JTH-601-G1 | α1b-AR | ~5-fold lower than α1a |

| JTH-601-G1 | α1d-AR | ~10-20-fold lower than α1a |

Signaling Pathway of JTH-601 Action

JTH-601 acts as an antagonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein. In its natural state, the binding of an agonist like norepinephrine to the α1-AR initiates a signaling cascade. JTH-601 blocks this cascade by preventing the initial agonist binding.

Experimental Protocols

Radioligand Binding Assay for JTH-601

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of JTH-601 for α1-adrenergic receptors in a target tissue or cell line expressing the receptor.

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing α1-ARs.

-

Radioligand: A specific α1-AR radioligand (e.g., [3H]-prazosin).

-

This compound: A range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled α1-AR antagonist (e.g., phentolamine).

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Prepare membrane fractions from the target tissue or cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled antagonist.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of JTH-601.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the JTH-601 concentration.

-

Determine the IC50 value (the concentration of JTH-601 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay using Schild Analysis

This protocol describes a functional assay to determine the pA2 value of JTH-601, which quantifies its antagonist potency in a functional tissue preparation (e.g., isolated prostate or artery strips).

Materials:

-

Isolated Tissue Preparation: (e.g., human prostate strips) in an organ bath.

-

Physiological Salt Solution: (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2.

-

Agonist: An α1-AR agonist (e.g., noradrenaline).

-

This compound: A range of concentrations.

-

Force Transducer and Recording System.

Procedure:

-

Tissue Preparation: Mount the isolated tissue strips in organ baths containing the physiological salt solution and allow them to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (noradrenaline) to determine the EC50 value in the absence of the antagonist.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of JTH-601 for a predetermined time to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of JTH-601.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of JTH-601.

-

Data Analysis (Schild Plot):

-

For each concentration of JTH-601, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of JTH-601 (-log[JTH-601]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

JTH-601 is a valuable research tool for investigating the role of α1-adrenergic receptors, particularly the α1A and α1L subtypes, in various physiological and pathological processes. Its uroselectivity makes it an interesting compound for studies related to the lower urinary tract. The data and protocols presented in this guide are intended to facilitate the design and execution of robust and informative experiments for researchers in pharmacology and drug development.

References

Methodological & Application

No Publicly Available In Vitro Experimental Protocols Found for JTH-601 Free Base

A comprehensive search for publicly accessible experimental protocols, in vitro assay data, and signaling pathway information for the compound designated "JTH-601 free base" has yielded no specific results. At present, there is no available scientific literature or public documentation detailing the mechanism of action, in vitro efficacy, or specific assay conditions for this compound.

This lack of information prevents the creation of detailed application notes, experimental protocols, and data summaries as requested. The scientific community relies on published, peer-reviewed data to establish standardized protocols and understand the biological activity of novel compounds. Without such foundational information for this compound, it is not possible to provide accurate and reliable methodologies for its use in in vitro assays.

It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in public forums or scientific publications. Research and development in the pharmaceutical and biotechnology sectors often involve proprietary compounds that remain confidential until intellectual property is secured or clinical trial data is released.

Therefore, the requested detailed application notes, including quantitative data tables and diagrams of signaling pathways and experimental workflows, cannot be generated at this time. Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or contact the originating institution or company for specific protocols and handling instructions.

If "this compound" is an alternative name for a known compound, providing that information may allow for a more successful retrieval of the required experimental details. Without further specifics or the publication of data related to this compound, no definitive in vitro testing protocols can be provided.

Application Notes and Protocols: Preparation of JTH-601 Free Base Stock Solution with DMSO

Topic: Preparing JTH-601 Free Base Stock Solution with DMSO Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

JTH-601 is a novel investigational compound. Comprehensive public information regarding the specific chemical properties and established protocols for "JTH-601" is limited. It is crucial to note that in scientific literature and public databases, there is more readily available information on GBT601 , a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed by Global Blood Therapeutics for the treatment of sickle cell disease (SCD).[1][2] GBT601 has the same mechanism of action as voxelotor.[1][2] Given the potential for nomenclature confusion, users should verify the identity of their compound. This document provides a generalized protocol for the preparation of stock solutions of research compounds in dimethyl sulfoxide (DMSO), a common and powerful organic solvent.[3] This protocol should be adapted based on the specific physicochemical properties of JTH-601, which should be obtained from the compound supplier or internal analytical data.

Data Presentation

Due to the absence of specific public data for JTH-601, a generalized table for recording solubility and stock solution parameters is provided below. Researchers should populate this table with their own experimental data.

Table 1: JTH-601 Solubility and Stock Solution Parameters

| Parameter | Value | Units | Notes |

| Compound Name | This compound | - | |

| Molecular Weight | (To be determined) | g/mol | Obtain from Certificate of Analysis. |

| Solvent | DMSO (Dimethyl Sulfoxide) | - | Anhydrous/Molecular Biology Grade |

| Maximum Solubility | (To be determined) | mg/mL or M | Determined experimentally. |

| Stock Solution Conc. | (To be determined) | mM | Based on experimental needs and solubility. |

| Storage Temperature | (To be determined) | °C | Typically -20°C or -80°C. |

| Lot Number | (User-defined) | - | Record for traceability. |

| Date of Preparation | (User-defined) | - | |

| Prepared By | (User-defined) | - |

Experimental Protocols

Protocol 1: Determination of JTH-601 Solubility in DMSO

Objective: To determine the approximate maximum solubility of this compound in DMSO at room temperature.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated balance

-

Microcentrifuge tubes

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.

-

Add a defined volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the compound has completely dissolved, add a further known amount of JTH-601 and repeat steps 3 and 4 until a saturated solution (presence of undissolved solid) is achieved.

-

Calculate the approximate solubility based on the total mass of the compound dissolved in the final volume of DMSO.

Protocol 2: Preparation of a 10 mM JTH-601 Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point and should be adjusted based on the determined solubility and experimental requirements.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated balance

-

Sterile, amber glass vial or cryovial

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

Accurately weigh the calculated mass of this compound and transfer it to the sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Cap the vial securely and vortex until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

-

Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.

Mandatory Visualizations

Signaling Pathway

The specific signaling pathway for JTH-601 is not publicly available. However, as an illustrative example, the diagram below depicts a generic representation of a signaling pathway that could be involved in cellular processes like those affected by GBT601, which targets hemoglobin polymerization in sickle cell disease.

Caption: GBT601 mechanism of action in sickle cell disease.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using a stock solution in a cell-based assay.

Caption: Workflow for stock solution preparation and use.

References

JTH-601 Free Base: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTH-601 is a novel and potent antagonist of the alpha-1a adrenergic receptor (α1A-AR), a G protein-coupled receptor involved in various physiological processes. These application notes provide detailed protocols for the use of JTH-601 free base in cell culture experiments to investigate α1A-AR signaling. Included are physicochemical properties, recommended cell lines, and step-by-step procedures for preparing JTH-601 solutions and performing cell-based assays to quantify its antagonist activity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of JTH-601 is essential for accurate experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₅NO₄ | [1] |

| Molecular Weight | 401.54 g/mol | [1] |

| CAS Number | 171277-06-8 | [2] |

| Appearance | White to off-white solid | Inferred from common small molecules |

| Solubility | Soluble in DMSO | Inferred from common small molecules |

Mechanism of Action and Signaling Pathway

JTH-601 is a selective antagonist of the α1A-adrenergic receptor. α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins.[1][3] Upon activation by an agonist, such as norepinephrine or phenylephrine, the α1A-AR activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Figure 1: α1A-Adrenergic Receptor Signaling Pathway.

Quantitative Data: Binding Affinity and Potency

The following table summarizes the binding affinity (pKd) and antagonist potency (pA₂) of JTH-601 for α1-adrenoceptor subtypes from published studies. These values were determined in tissue preparations and recombinant receptor systems.

| Parameter | Receptor Subtype | Value | Tissue/System |

| pKd | α1a-AR | 9.88 ± 0.09 | Recombinant human α1a-AR |

| pKd | α1b-AR | 8.96 ± 0.17 | Recombinant human α1b-AR |

| pA₂ | α1-AR | 8.59 ± 0.14 | Rabbit Prostate |

| pA₂ | α1-AR | 8.74 ± 0.09 | Rabbit Urethra |

| pA₂ | α1-AR | 8.77 ± 0.11 | Rabbit Bladder Trigon |

| pA₂ | α1-AR | 8.49 ± 0.07 | Canine Prostate |

Recommended Cell Lines for JTH-601 Studies

The following cell lines are recommended for studying the effects of JTH-601, as they have been reported to endogenously or recombinantly express α1A-adrenergic receptors.

-

PC12 Cells: A rat pheochromocytoma cell line that endogenously expresses α1-adrenergic receptors.

-

U2OS Cells: A human osteosarcoma cell line that can be stably transfected to express the human α1A-adrenergic receptor.

-

HEK293 Cells: A human embryonic kidney cell line that is commonly used for the transient or stable expression of recombinant GPCRs, including the α1A-adrenergic receptor.

-

ARPE-19 Cells: A human retinal pigment epithelial cell line that has been shown to express α1D-adrenergic receptors and can be used to study α1-AR antagonist effects.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the mass of this compound required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.40154 mg of JTH-601 (Molecular Weight = 401.54 g/mol ).

-

Aseptically transfer the weighed JTH-601 powder into a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the JTH-601 is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Culture and Treatment Protocol

Materials:

-

Recommended cell line (e.g., U2OS cells stably expressing α1A-AR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

JTH-601 stock solution (10 mM in DMSO)

-

α1-adrenergic receptor agonist (e.g., phenylephrine)

-

Cell culture plates (e.g., 96-well plates)

Procedure:

-

Culture the selected cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into the appropriate cell culture plates at a density suitable for the intended assay. Allow the cells to adhere and grow for 24-48 hours.

-

On the day of the experiment, prepare serial dilutions of JTH-601 in serum-free medium from the 10 mM stock solution. A suggested starting concentration range is 1 nM to 10 µM.

-

Prepare the agonist solution at the desired concentration (e.g., EC₈₀ concentration of phenylephrine for antagonist studies).

-

For antagonist-mode assays, pre-incubate the cells with the different concentrations of JTH-601 for 15-30 minutes at 37°C.

-

Following the pre-incubation, add the agonist to the wells.

-

Incubate the plate for the desired time period, depending on the assay being performed.

Functional Assay: Intracellular Calcium Mobilization